Iotranic acid

描述

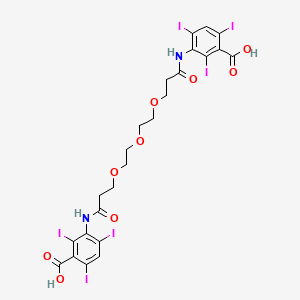

Iotranic acid (International Nonproprietary Name, INN) is an iodine-containing organic compound primarily used as a radiocontrast agent in medical imaging. Its chemical structure is derived from benzoic acid, with multiple iodine atoms attached to enhance radiopacity. According to its CAS registry (26887-04-7), the molecular formula is C₁₇H₂₀O₄, featuring a 3,3'-[oxybis(2,1-ethanediyloxy(1-oxo-3,1-propanediyl)imino)]bis(2,4,6-triiodobenzoic acid) backbone . This structure ensures high iodine content (approximately 58–60% by weight), critical for X-ray absorption in diagnostic imaging .

This compound belongs to the "io-" stem group of INN pharmaceutical substances, indicating its role as an iodine-based contrast medium . Its development aligns with the need for low-osmolality, non-ionic agents to reduce adverse effects compared to older ionic compounds .

属性

CAS 编号 |

26887-04-7 |

|---|---|

分子式 |

C24H22I6N2O9 |

分子量 |

1243.9 g/mol |

IUPAC 名称 |

3-[3-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C24H22I6N2O9/c25-11-9-13(27)21(19(29)17(11)23(35)36)31-15(33)1-3-39-5-7-41-8-6-40-4-2-16(34)32-22-14(28)10-12(26)18(20(22)30)24(37)38/h9-10H,1-8H2,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |

InChI 键 |

WIHNMHCKXOKXHG-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

规范 SMILES |

C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

其他CAS编号 |

26887-04-7 |

同义词 |

B 10190 iotrioxide |

产品来源 |

United States |

生物活性

Iotranic acid, a compound derived from the isothiazole family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, and cytotoxic properties, supported by detailed research findings and data tables.

1. Overview of this compound

This compound is structurally characterized by its unique isothiazole ring, which contributes to its biological activity. Recent studies have highlighted its potential in various therapeutic applications, particularly in antimicrobial and anticancer treatments.

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogenic microorganisms.

2.1 Antibacterial Activity

Research has demonstrated that this compound shows potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

2.2 Antifungal Activity

This compound also demonstrates antifungal activity, particularly against fungi of the genus Candida. The compound's selective action on various strains indicates its potential as an antifungal agent .

3. Anticancer Activity

The anticancer properties of this compound have been explored in several studies, revealing its ability to inhibit cancer cell proliferation.

This compound's mechanism involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth. In vitro studies have shown that it affects cell viability in various cancer cell lines, including those derived from breast and lung cancers .

3.2 Case Studies

- Study on Lung Cancer Cells : A study found that this compound significantly reduced the viability of A549 lung cancer cells by inducing apoptosis through caspase activation.

- Breast Cancer Model : Another investigation revealed that treatment with this compound led to decreased migration and invasion in MDA-MB-231 breast cancer cells.

4. Cytotoxicity Assessment

The cytotoxic effects of this compound have been evaluated using MTT assays on human pseudonormal cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Results indicated that while this compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, suggesting a favorable therapeutic index .

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | 15 |

| BALB/c 3T3 | 25 |

5. Conclusion

This compound shows promising biological activity across various domains, particularly in antimicrobial and anticancer applications. Its ability to selectively target pathogenic microorganisms and cancer cells while minimizing toxicity to normal cells highlights its potential as a therapeutic agent.

Future research should focus on elucidating the precise mechanisms underlying its biological effects and exploring its efficacy in clinical settings.

相似化合物的比较

Structural and Functional Similarities

Iotranic acid shares structural and functional characteristics with other iodinated contrast agents, particularly in its benzoic acid core and triiodinated aromatic rings. Below is a comparative analysis with key analogs:

Table 1: Key Properties of this compound and Comparable Compounds

| Compound | CAS Number | Molecular Formula | Iodine Content (%) | Ionic/Non-Ionic | Primary Use |

|---|---|---|---|---|---|

| This compound | 26887-04-7 | C₁₇H₂₀I₆N₂O₈ | ~58–60 | Non-ionic | X-ray imaging (vascular, GI) |

| Iotroxic acid | 51022-74-3 | C₂₄H₂₂I₆N₂O₉ | ~63 | Non-ionic | Cholangiography, urography |

| Iohexol | 66108-95-0 | C₁₉H₂₆I₃N₃O₉ | ~46 | Non-ionic | Angiography, myelography |

| Iopamidol | 60166-93-0 | C₁₇H₂₂I₃N₃O₈ | ~49 | Non-ionic | CT imaging, cardiac studies |

| Iothalamate | 2276-90-6 | C₁₁H₉I₃N₂O₄ | ~58 | Ionic | Retrograde pyelography |

Notes:

- Iodine Content : Higher iodine correlates with better radiopacity but may increase viscosity and nephrotoxicity risk .

- Ionic vs. Non-Ionic: Non-ionic agents like this compound exhibit lower osmolality (~300–800 mOsm/kg) compared to ionic compounds (~1500–2000 mOsm/kg), reducing patient discomfort and renal strain .

Pharmacokinetic and Clinical Differences

- This compound vs. Applications: Iotroxic acid is preferred for hepatobiliary imaging due to higher hepatic uptake, whereas this compound is optimized for vascular and gastrointestinal studies .

- This compound vs. Iohexol/Iopamidol: Osmolality: Iohexol and iopamidol have lower iodine content but superior solubility, enabling safer intrathecal use (e.g., myelography) . Safety Profile: Non-ionic agents like this compound show fewer allergic reactions compared to ionic iothalamate, which is associated with higher incidence of contrast-induced nephropathy .

Research Findings

- A 2018 WHO report highlights this compound’s stability in aqueous solutions, reducing preparation complexity compared to iotroxic acid, which requires stabilizers .

- Preclinical studies indicate this compound’s renal clearance rate (t₁/₂ = 1.5–2 hours) is slower than iohexol (t₁/₂ = 1 hour) but faster than iotroxic acid (t₁/₂ = 3–4 hours), balancing imaging duration and metabolic safety .

常见问题

Q. How can researchers validate conflicting in vitro vs. in vivo efficacy data for this compound?

- Methodological Answer : Perform correlation analyses using metrics like Spearman’s rank coefficient. Reconcile discrepancies by testing in vitro conditions (e.g., serum protein concentration, pH) that mimic in vivo environments. Use transgenic animal models to isolate specific pathways .

Literature & Ethical Considerations

Q. What strategies effectively aggregate fragmented literature on this compound’s applications?

Q. How should ethical considerations shape preclinical studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。